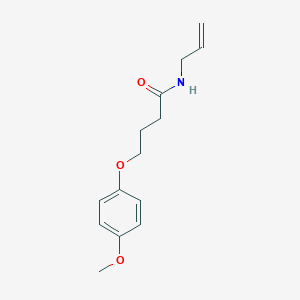
N-allyl-4-(4-methoxyphenoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-4-(4-methoxyphenoxy)butanamide, commonly known as AM404, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AM404 is a synthetic analogue of anandamide, an endocannabinoid neurotransmitter that plays a crucial role in various physiological processes.
Wirkmechanismus
AM404 exerts its effects by inhibiting the reuptake of anandamide, thereby increasing its concentration in the brain. Anandamide is known to activate cannabinoid receptors, which are involved in various physiological processes, including pain perception, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
AM404 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation by inhibiting the release of pro-inflammatory cytokines and reducing the activity of nociceptive neurons. AM404 has also been shown to protect neurons from oxidative stress and inflammation, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using AM404 in lab experiments is its ability to selectively target the endocannabinoid system, which is involved in various physiological processes. However, one of the limitations of using AM404 is its potential for off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on AM404. One area of interest is the development of more selective and potent analogues of AM404, which may have improved therapeutic potential. Another area of interest is the investigation of the potential use of AM404 in the treatment of various neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of AM404.
Synthesemethoden
AM404 can be synthesized by the reaction of 4-methoxyphenol with allyl bromide in the presence of a base, followed by the reaction of the resulting allyl ether with N-(4-hydroxybutyl)acetamide in the presence of a dehydrating agent.
Wissenschaftliche Forschungsanwendungen
AM404 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess analgesic, anti-inflammatory, and neuroprotective properties. AM404 has also been investigated for its potential use in the treatment of various neurological disorders, such as epilepsy, multiple sclerosis, and Parkinson's disease.
Eigenschaften
Produktname |
N-allyl-4-(4-methoxyphenoxy)butanamide |
|---|---|
Molekularformel |
C14H19NO3 |
Molekulargewicht |
249.3 g/mol |
IUPAC-Name |
4-(4-methoxyphenoxy)-N-prop-2-enylbutanamide |
InChI |
InChI=1S/C14H19NO3/c1-3-10-15-14(16)5-4-11-18-13-8-6-12(17-2)7-9-13/h3,6-9H,1,4-5,10-11H2,2H3,(H,15,16) |
InChI-Schlüssel |
VEDBCVFIFKYRGH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NCC=C |
Kanonische SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



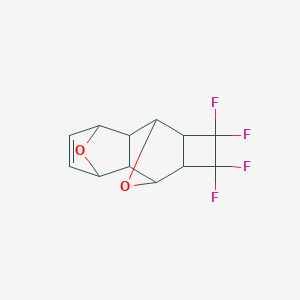
![Ethyl [2-(2-{2-nitrobenzylidene}hydrazino)-1,3-thiazol-4-yl]acetate](/img/structure/B241570.png)
![2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B241571.png)
![Methyl cyano[(4-fluorophenyl)hydrazono]acetate](/img/structure/B241573.png)
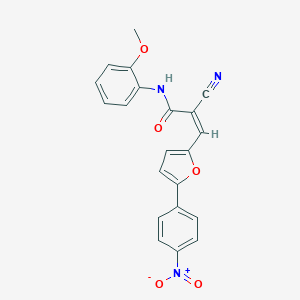
![N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide](/img/structure/B241578.png)
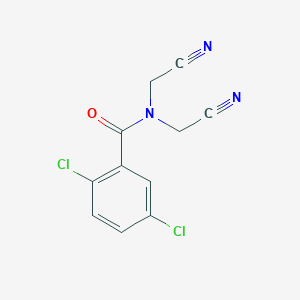
![2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B241580.png)
![2-({[(2-Nitrophenyl)sulfanyl]amino}methyl)furan](/img/structure/B241587.png)
![Ethyl 2-[(3-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241603.png)
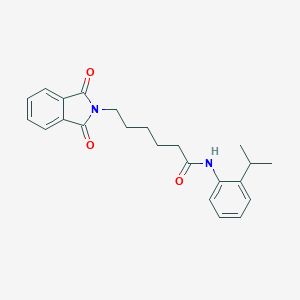
![2-{2-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethoxy]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241605.png)
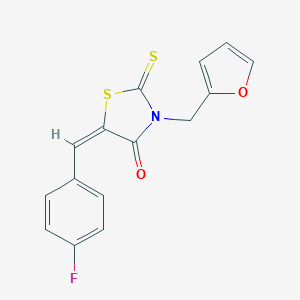
![1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B241609.png)